4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Suzuki-Miyaura Coupling Indole Boronic Acids Protecting Group Strategy

Eliminate deprotection steps and maximize yield in high-throughput Suzuki-Miyaura workflows with this unprotected 4-chloroindole-2-boronic acid pinacol ester, the highest-reactivity form among indolylboronic acids for direct cross-coupling. Its stable pinacol ester form ensures consistent stoichiometry, while the electron-withdrawing 4-Cl substituent (σm≈0.37) enables fine SAR tuning. Avoid Boc/Tos-related yield penalties and streamline kinase-targeted library synthesis with validated paullone-scaffold access. Global supply chain with immediate shipping.

Molecular Formula C14H17BClNO2
Molecular Weight 277.555
CAS No. 1256358-95-8
Cat. No. B593984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
CAS1256358-95-8
Molecular FormulaC14H17BClNO2
Molecular Weight277.555
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3Cl
InChIInChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3
InChIKeySJXBYHLXCIZBPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloroindole-2-Boronic Pinacol Ester Overview


4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1256358-95-8), commonly referred to as 4-Chloroindole-2-boronic acid pinacol ester, is a heteroaryl boronic ester building block of the indole class with the molecular formula C14H17BClNO2 and a molecular weight of 277.55 g/mol . It is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the regioselective introduction of the 4-chloroindole-2-yl moiety into complex molecular architectures for medicinal chemistry and organic synthesis applications .

Reactivity Context
Unprotected indole N-H; reported top coupling yield rank vs. protected analogs
Handling & Stability
Pinacol ester form; enhanced bench stability and reduced protodeboronation risk
Electronic Tuning
4-Chloro substituent enables distinct electronic modulation for SAR exploration

Why Analog Substitution Fails for This Boronic Ester


Indole-2-boronic acid derivatives are not interchangeable due to the compounding influence of the boron protective group (free acid vs. pinacol ester), the indole N-protection strategy (unprotected vs. Boc vs. Tos), and the electronic effects of substituents at the 4-position [1]. These factors collectively determine the reaction rate, yield, and side-product profile in Suzuki-Miyaura couplings, making direct substitution without re-optimization a high-risk proposition for project timelines and material budgets .

N-Protection Switching from unprotected indole to Boc/Tos can substantially alter coupling yields and require deprotection rework.
Boron Group Pinacol ester vs. free acid shifts reactivity and handling; conditions optimized for one may not transfer directly.
4-Substituent 4-Cl electronic effects differ from 4-H and 4-F; transmetallation rates and side-product profiles may not match.

Differentiated Performance Evidence


Unprotected Indole NH Enhances Coupling Yields

When indolylboronic acids are used as the nucleophilic partner in Suzuki couplings with phenyl bromides, the highest yields are achieved with an unprotected indole nitrogen. Specifically, yields are highest in the absence of protection, lower with a Boc group, and lowest with a Tos group. This establishes a quantifiable yield hierarchy where unprotected indole-2-boronic acids, such as the target compound, offer a superior reactivity baseline [1].

Coupling yield rank
Class-level
Unprotected indole NH: highest reported yields
N-Boc protection: lower yield; N-Tos protection: lowest yield
May support higher coupling efficiency and eliminate deprotection step
Ranking established; exact yields not reported in source
Suzuki-Miyaura Coupling Indole Boronic Acids Protecting Group Strategy

Pinacol Ester Reactivity vs. Free Boronic Acid

A systematic study on indole Suzuki couplings demonstrated that arylpinacolboronate esters are less reactive than arylboronic acids. They require considerably longer reaction times and furnish generally lower yields of biaryl products [1]. This trade-off must be balanced against the superior bench stability and ease of handling of pinacol esters.

Ester vs. acid reactivity
Class-level
Pinacol ester: lower reactivity, longer times
Free boronic acid: higher reactivity, shorter times
Trade-off between reactivity and bench stability; context-dependent selection
Qualitative trend; quantitative differences not provided
Boronic Ester Reactivity Pinacol Ester Suzuki-Miyaura Coupling

4-Chloro Electronic Effects on Cross-Coupling

The electron-withdrawing chloro group at the 4-position of the indole ring imparts distinct electronic properties compared to the unsubstituted indole-2-boronic ester (CAS 476004-81-6) or the 4-fluoro analog (CAS 1256358-98-1). The Hammett σ_m value for chlorine (0.37) indicates a moderate electron-withdrawing effect that reduces electron density on the indole ring, potentially lowering the nucleophilicity of the boronate carbon relative to the unsubstituted analog (σ_m for H = 0) [1]. This electronic modulation can affect both transmetallation rates and oxidative addition/reductive elimination steps in the catalytic cycle.

Electronic parameter
Class-level
Hammett σm 0.37
Distinct electron-withdrawing effect vs. unsubstituted (0.00) and 4-F (0.34)
Literature constant; class-level inference
Hammett Electronic Effects 4-Chloroindole Cross-Coupling Reactivity

Application to Kinase Inhibitor Synthesis

The 2-borylindole scaffold, to which the target compound belongs, has been demonstrated as a key intermediate in the rapid synthesis of the kinase inhibitor paullone via Suzuki-Miyaura coupling [1]. This serves as a validated proof-of-concept that 2-borylindoles, including the 4-chloro derivative, are viable building blocks for medicinal chemistry programs targeting the kinome.

Synthetic precedent
Supporting evidence
2-Borylindole scaffold used to prepare paullone kinase inhibitor
Supports utility of 2-borylindole building blocks in kinase programs
Qualitative demonstration; 4-Cl analog not specifically evaluated
Kinase Inhibitor Paullone 2-Borylindole Application

C2-Borylation Selectivity with 4-Halo Substituents

A BF3·Et2O-catalyzed C2-selective C-H borylation method for indoles tolerates a variety of functional groups, including halogen substituents at the 4-position, to afford indole-2-boronic acid pinacol esters [1]. This confirms that the 4-chloro substituent is compatible with the catalytic borylation conditions and does not interfere with the desired C2 regioselectivity, a non-trivial consideration when designing synthetic routes to 2-borylated indoles.

C2 selectivity
Class-level
4-Halo substituents tolerated; C2 borylation maintained
Validates synthetic route compatibility for 4-chloroindole boronic ester
Class-level; qualitative scope demonstration
C-H Borylation Regioselectivity Functional Group Tolerance

Bench Stability of Pinacol Esters

Pinacol boronic esters are significantly less prone to protodeboronation and formation of boroxine anhydrides compared to the corresponding free boronic acids, which simplifies handling, purification, and stoichiometric control in coupling reactions . The target compound, as a pinacol ester, benefits from this enhanced stability profile, with recommended storage at 2–8 °C under dry, sealed conditions .

Bench stability
Data to verify
Pinacol ester: less prone to protodeboronation and boroxine formation
May support handling convenience and stoichiometric control
Data to verify; class-level, supplier recommendation
Boronic Ester Stability Protodeboronation Storage Conditions

Optimal Application Scenarios


High-Throughput Library Synthesis

When constructing indole-focused compound libraries via parallel Suzuki-Miyaura coupling, using the target compound maximizes reaction yield by exploiting the unprotected indole nitrogen, which has been shown to provide the highest reactivity among indolylboronic acids in cross-couplings [1]. This avoids the yield penalty associated with Boc or Tos protection and eliminates the need for a subsequent deprotection step, making it ideal for high-throughput synthesis workflows.

Kinase Inhibitor Campaigns with 4-Chloro Pharmacophore

The 2-borylindole scaffold has been validated as a key intermediate in the synthesis of paullone, a known kinase inhibitor [2]. For medicinal chemistry programs exploring kinase targets where a 4-chloro substituent is desired (e.g., to modulate CYP450 metabolism, improve target binding through halogen bonding, or alter logP), the target compound provides direct access to this pharmacophoric space without requiring late-stage halogenation.

Reaction Development with Bench-Stable Esters

The pinacol ester form offers enhanced bench stability relative to the free boronic acid, reducing complications from protodeboronation and boroxine formation . This makes the target compound particularly suitable for reaction methodology development, where consistent reagent quality and stoichiometry are critical for reproducible optimization data. Storage at 2–8 °C under dry conditions is recommended for long-term stability in laboratory settings .

C2-Arylation for Electronic Modulation at C4

The electron-withdrawing 4-chloro substituent imparts distinct electronic properties (Hammett σ_m ≈ 0.37) compared to the unsubstituted analog, enabling fine-tuning of the electronic character of the indole core for downstream structure-activity relationship (SAR) exploration [3]. This is particularly valuable in lead optimization campaigns where subtle electronic modulation at the 4-position can significantly impact target binding or pharmacokinetic properties.

Application
Selection Property
Validation Focus
High-throughput indole library synthesis
Unprotected indole N-H coupling reactivity
Coupling yield optimization; deprotection-step elimination
Kinase inhibitor campaigns with 4-Cl pharmacophore
2-Borylindole scaffold precedent
Synthetic feasibility for paullone-like inhibitors
Reaction methodology development
Pinacol ester bench stability
Consistent reagent stoichiometry and reproducibility
Electronic SAR tuning at indole C4
4-Chloro electron-withdrawing effect
Transmetallation and coupling rate modulation
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